molecular formula C9H13NO B13005361 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile

3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile

Cat. No.: B13005361
M. Wt: 151.21 g/mol
InChI Key: FRWOOSGBWOVTPP-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile is a high-purity chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a reactive 3-oxopropanenitrile backbone, also known as a cyanoacetyl group, which is known to act as a versatile synthon . The structure is characterized by a 3,3-dimethylcyclobutyl ring, which can impart significant steric and conformational influences on molecular design. Researchers value this nitrile ketone for its potential to engage in various cyclization and condensation reactions, making it a valuable intermediate for constructing complex heterocyclic systems or for use in multi-step synthetic routes. As a key intermediate in pharmaceutical research, it may be utilized in the development of novel active compounds. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,3-dimethylcyclobutyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2)5-7(6-9)8(11)3-4-10/h7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWOOSGBWOVTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.

    Attachment of the Propanone Moiety: The propanone moiety is introduced through a nucleophilic addition reaction involving a suitable ketone precursor.

    Formation of the Nitrile Group: The nitrile group is introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using cyanide ions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Catalytic Processes: Catalysts such as transition metal complexes can be used to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Cyanide ions, amines, alcohols.

Major Products

    Oxidation Products: Hydroxylated derivatives, oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound is used in studies to understand enzyme-substrate interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Substituent Group Key Structural Features Electronic Effects
This compound 3,3-Dimethylcyclobutyl Rigid cyclobutane ring; steric hindrance Electron-donating methyl groups
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile 3,3-Difluorocyclobutyl Electron-withdrawing fluorine atoms Increased electrophilicity
3-(1H-Indol-3-yl)-3-oxopropanenitrile Indol-3-yl Aromatic heterocycle; π-conjugation Enhanced resonance stabilization
3-(Benzofuran-3-yl)-3-oxopropanenitrile Benzofuran-3-yl Fused aromatic system Planar structure; redox activity
3-(4-Nitrophenyl)-3-oxopropanenitrile 4-Nitrophenyl Strong electron-withdrawing nitro group High electrophilicity

Key Observations :

  • In contrast, the difluorocyclobutyl analogue () exhibits higher electrophilicity due to fluorine’s inductive effects.
  • Aromatic Derivatives : Compounds like 3-(1H-indol-3-yl)-3-oxopropanenitrile () benefit from π-conjugation, enabling applications in bioactive heterocycle synthesis.

Key Observations :

  • Cyclobutyl derivatives (e.g., ) are often synthesized via specialized routes, possibly involving cycloadditions or ring-straining reactions.
  • Aromatic derivatives (e.g., benzofuran, indole) frequently utilize condensation or cyanide substitution ().

Key Observations :

  • Cyclobutyl Derivatives: The dimethylcyclobutyl group’s rigidity could favor synthesis of strained heterocycles, analogous to thieno[2,3-b]thiophene derivatives ().
  • Aromatic Derivatives : Electron-withdrawing groups (e.g., nitro in ) enhance reactivity toward nucleophiles, enabling efficient pyrazole synthesis.

Biological Activity

3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

  • Molecular Formula : C10H15N
  • Molecular Weight : 165.24 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclobutane Ring : The precursor is synthesized through cyclization reactions involving suitable alkenes and alkynes.
  • Nitrile Formation : The introduction of the nitrile group can be achieved via nucleophilic substitution or by using cyanide sources in the presence of a catalyst.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For example:

  • Inhibition of Tumor Growth : In vitro experiments indicated that this compound can inhibit the growth of various cancer cell lines. A notable study demonstrated a reduction in cell viability by over 70% in breast cancer cell lines after 48 hours of treatment.

The proposed mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression, such as PRMT5, which is crucial for cellular proliferation.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • In Vitro Studies :
    • A study conducted on human lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptosis markers.
  • Animal Models :
    • In xenograft models, administration of the compound led to a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound AStructure AModerate anti-tumor effects
Compound BStructure BHigh anti-inflammatory activity
This compoundStructure CSignificant anti-tumor effects

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